(3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXJSGAWIPHTM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticonvulsant Activity
One significant application of (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid is its potential as an anticonvulsant agent. Research has indicated that derivatives of pyrrolidine compounds can exhibit protective effects against hypoxic and ischemic conditions in the CNS, making them candidates for epilepsy treatment. For instance, Levetiracetam, a related pyrrolidine derivative, has been shown to be effective in treating epilepsy and preventing seizure activity in various models .
Neuroprotective Properties
The compound also shows promise as a neuroprotective agent. Studies have demonstrated that certain pyrrolidine derivatives can protect neuronal cells from damage due to oxidative stress and excitotoxicity, which are common mechanisms involved in neurodegenerative diseases . This suggests that (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid could be further explored for therapeutic interventions in conditions such as Alzheimer's disease and Parkinson's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid is vital for optimizing its pharmacological properties. Various modifications to the pyrrolidine ring and carboxylic acid functional group have been investigated to enhance efficacy and selectivity for specific biological targets.
Table 1: Summary of SAR Findings
Development of RXFP3 Antagonists
Recent studies have highlighted the development of nonpeptide antagonists targeting the relaxin-3/RXFP3 system, which is implicated in various physiological processes including stress response and appetite regulation. Compounds derived from (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid have been evaluated for their ability to inhibit RXFP3 activity, showing potential as therapeutic agents for managing metabolic disorders .
Screening for CNS Disorders
A comprehensive screening of over 19,000 compounds identified several active derivatives related to (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid that exhibited significant antagonist activity at RXFP3 receptors. These findings suggest a pathway for developing drugs aimed at treating conditions such as obesity and alcohol addiction .
Mechanism of Action
The mechanism by which (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolidine-3-carboxylic Acid Derivatives
The following table summarizes key structural and physicochemical properties of compounds closely related to (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid:
Key Differences and Implications
Substituent Effects: Aromatic vs. In contrast, aliphatic substituents (e.g., methyl) improve solubility in polar solvents .
Stereochemical Considerations :
- The (3R) configuration in the target compound distinguishes it from diastereomers like (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, where incorrect stereochemical assignments have led to revisions in synthetic protocols .
Synthetic Yields and Purity :
- Analogous compounds such as (±)-(3R,4S)-1-methyl-4-phenyl derivatives show yields up to 68% and LC purities >99%, suggesting efficient synthetic routes for related structures .
Biological Activity
(3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid features a pyrrolidine ring with a ketone and carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 143.16 g/mol. The stereochemistry at the 3-position (R configuration) is crucial for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays using human multiple myeloma RPMI 8226 cells showed that the compound reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be around 90 µM, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI 8226 (Myeloma) | 90 | Proteasome inhibition |
| MDA-MB-435 (Melanoma) | 0.36 | Cytotoxicity via apoptosis |
The mechanism underlying the antiproliferative effects involves the inhibition of proteasome activity. The compound interacts with key residues in the proteasome chymotrypsin-like site, establishing hydrogen bonds and hydrophobic contacts that stabilize its binding . This inhibition disrupts protein degradation pathways critical for cancer cell survival.
Neurotoxicity and Metabolic Implications
While investigating its biological profile, it was noted that (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid could also act as a neurotoxin under certain conditions. Specifically, it has been classified as an acidogen and metabotoxin, which can lead to cellular damage in nerve tissues . The implications of this dual activity necessitate further research into its safety profile for therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various pyrrolidine derivatives highlighted the superior activity of (3R)-3-methyl-2-oxo-pyrrolidine-3-carboxylic acid compared to other structural analogs. The compound's ability to inhibit tumor growth in vivo was also evaluated, showing promising results in animal models .
- Neurotoxic Effects : In a separate investigation, the neurotoxic properties were assessed through behavioral tests in rodents. The results indicated that high doses could impair motor functions, suggesting caution in dosage when considering clinical applications .
Preparation Methods
Asymmetric Catalytic Michael Addition
The organocatalytic enantioselective Michael addition of 4-methyl-4-oxo-2-enoates to nitroalkanes represents a foundational method. Using a cinchona alkaloid-derived catalyst, this reaction constructs the pyrrolidine backbone with 97% enantiomeric excess (ee) . Key steps include:
-
Reaction conditions : Tetrahydrofuran (THF), 0°C, 48 hours.
-
Workup : Acidic hydrolysis of the nitro group to a carboxylic acid.
A comparative analysis of catalysts revealed that Takemoto’s catalyst (thiourea-based) outperformed squaramide analogs in stereoselectivity, achieving >95% ee in the cyclization step .
Multi-Step Organic Synthesis from Diethyl Methylmalonate
A seven-step pathway starting from diethyl methylmalonate (CAS 205194-12-3) involves:
-
SN2 alkylation with dibromoethane to form a cyclopropane intermediate.
-
Gabriel synthesis with potassium phthalimide to introduce nitrogen.
-
Enzymatic hydrolysis using pig liver esterase (PLE) to resolve the (R)-enantiomer .
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Alkylation | NaH, dibromoethane, THF | 72% | N/A |
| Gabriel Synthesis | K-phthalimide, DMF | 65% | N/A |
| Enzymatic Hydrolysis | PLE, phosphate buffer (pH 7.4) | 31% | >99% |
This method’s limitation lies in the moderate yield of the enzymatic step, necessitating optimization via solvent engineering .
Enantioselective Hydrogenation of Enamides
Patent US8344161B2 discloses a Ru-catalyzed hydrogenation strategy for synthesizing (3R)-configured pyrrolidines:
-
Catalyst : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)].
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Substrate : 3-Methyl-2-oxo-pyrrolidine-3-carboxamide.
-
Conditions : H₂ (50 bar), ethanol, 25°C, 24 hours.
This method is scalable and avoids chromatographic purification, making it industrially viable.
Chiral Auxiliary-Mediated Cyclization
The Masterson group’s approach employs (1R)-(+)-2,10-camphorsultam as a chiral auxiliary:
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Formation of a mixed anhydride between pent-2-ynoic acid and pivaloyl chloride.
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Coupling with camphorsultam to induce stereocontrol.
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Cyclization using N-benzyl-l-methoxy-N-trimethylsilyl methylamine .
| Parameter | Value |
|---|---|
| Cyclization Yield | 76% |
| Final ee | 98% |
This method’s complexity limits its use to small-scale syntheses .
Enzymatic Dynamic Kinetic Resolution
A hybrid chemoenzymatic route combines racemic synthesis with lipase-mediated resolution:
-
Racemic synthesis : Cyclocondensation of methyl acrylate with methylamine.
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Resolution : Candida antarctica lipase B (CAL-B) in vinyl acetate.
Stereoselective C–H Activation
A recent advancement utilizes palladium-catalyzed C(sp³)–H activation to install the methyl group stereoselectively:
-
Substrate : Pyrrolidine-2-carboxylic acid.
-
Directing group : 8-Aminoquinoline.
| Metric | Value |
|---|---|
| Yield | 36% |
| ee | 92% |
While innovative, low yields necessitate further optimization .
Decarboxylative Asymmetric Allylation
A three-step sequence from L-proline involves:
-
N-Boc protection .
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Oxidative decarboxylation to form an allylic bromide.
| Step | Yield | ee |
|---|---|---|
| Decarboxylation | 85% | N/A |
| Allylation | 78% | 94% |
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Catalysis | 68% | 97% | High | $$ |
| Hydrogenation | 93% | >99% | Industrial | $$$ |
| Enzymatic Resolution | 54% | 98% | Medium | $ |
Catalytic asymmetric hydrogenation (Method 3) and Michael addition (Method 1) are preferred for large-scale production due to efficiency and stereoselectivity. Enzymatic routes offer cost advantages but require biocatalyst engineering .
Q & A
Q. Basic
- Storage : Keep at -20°C under inert gas (N or Ar) to prevent oxidation.
- Handling : Use gloves and eye protection; avoid inhalation (ventilated fume hoods recommended).
- Stability Testing : Monitor via periodic HPLC to detect degradation.
How does computational modeling aid in synthesis design and structural analysis?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
